Cas no 2227846-54-8 (4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one)

4-アミノ-5-(ジメチル-1,2-オキサゾール-4-イル)-1-エチルピロリジン-2-オンは、複雑なヘテロ環構造を有する有機化合物です。分子内にアミノ基とオキサゾール環、ピロリジノン骨格を併せ持ち、医薬品中間体としての高い潜在性を示します。特に、特異的な分子構造により標的タンパク質との選択的相互作用が期待でき、創薬研究において重要な役割を果たします。高い純度と安定性を特徴とし、精密有機合成における信頼性の高い構築ブロックとして利用可能です。また、官能基の多様性からさらなる化学修飾のプラットフォームとしても優れた特性を有しています。

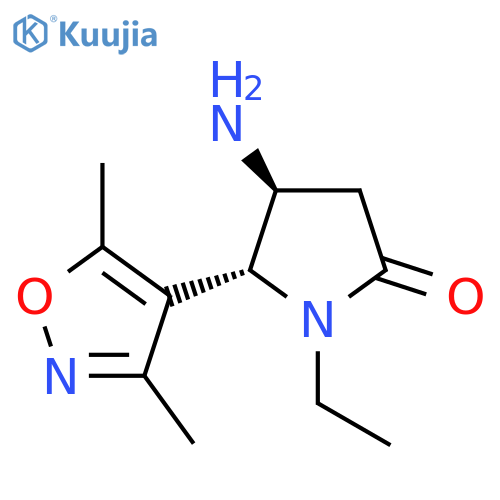

2227846-54-8 structure

商品名:4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one

- EN300-1635757

- 2227846-54-8

-

- インチ: 1S/C11H17N3O2/c1-4-14-9(15)5-8(12)11(14)10-6(2)13-16-7(10)3/h8,11H,4-5,12H2,1-3H3/t8-,11-/m0/s1

- InChIKey: XIVXARZBOHRUDQ-KWQFWETISA-N

- ほほえんだ: O1C(C)=C(C(C)=N1)[C@@H]1[C@H](CC(N1CC)=O)N

計算された属性

- せいみつぶんしりょう: 223.132076794g/mol

- どういたいしつりょう: 223.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 72.4Ų

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1635757-0.5g |

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one |

2227846-54-8 | 0.5g |

$1372.0 | 2023-06-04 | ||

| Enamine | EN300-1635757-1.0g |

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one |

2227846-54-8 | 1g |

$1429.0 | 2023-06-04 | ||

| Enamine | EN300-1635757-0.25g |

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one |

2227846-54-8 | 0.25g |

$1315.0 | 2023-06-04 | ||

| Enamine | EN300-1635757-10.0g |

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one |

2227846-54-8 | 10g |

$6144.0 | 2023-06-04 | ||

| Enamine | EN300-1635757-500mg |

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one |

2227846-54-8 | 500mg |

$1372.0 | 2023-09-22 | ||

| Enamine | EN300-1635757-50mg |

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one |

2227846-54-8 | 50mg |

$1200.0 | 2023-09-22 | ||

| Enamine | EN300-1635757-1000mg |

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one |

2227846-54-8 | 1000mg |

$1429.0 | 2023-09-22 | ||

| Enamine | EN300-1635757-2.5g |

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one |

2227846-54-8 | 2.5g |

$2800.0 | 2023-06-04 | ||

| Enamine | EN300-1635757-250mg |

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one |

2227846-54-8 | 250mg |

$1315.0 | 2023-09-22 | ||

| Enamine | EN300-1635757-10000mg |

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one |

2227846-54-8 | 10000mg |

$6144.0 | 2023-09-22 |

4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

2227846-54-8 (4-amino-5-(dimethyl-1,2-oxazol-4-yl)-1-ethylpyrrolidin-2-one) 関連製品

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量